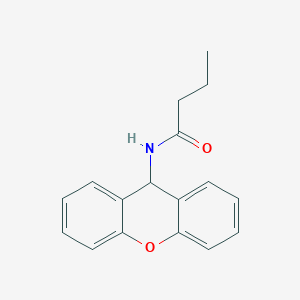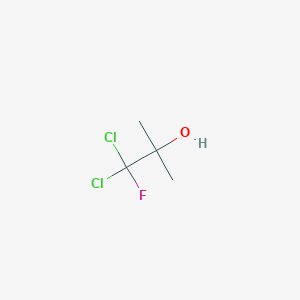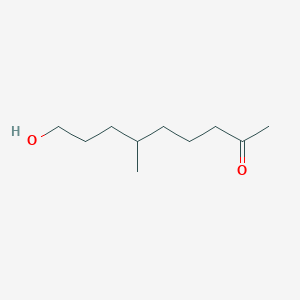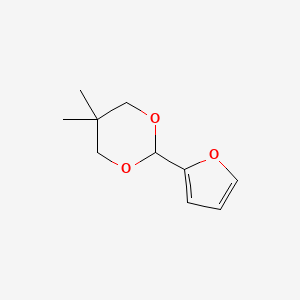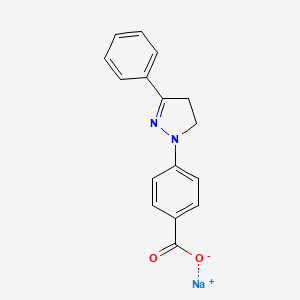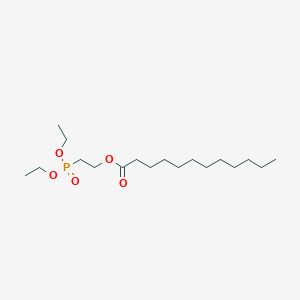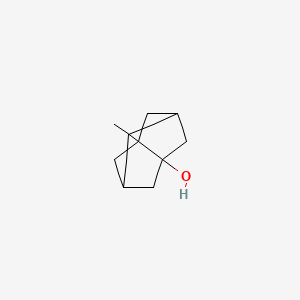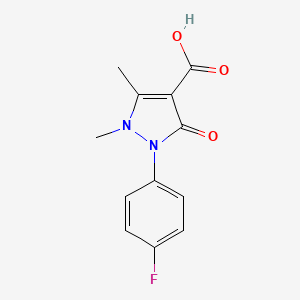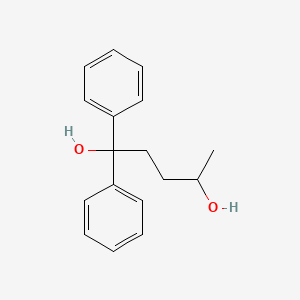
Magnesium, butyliodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium, butyliodo- is an organometallic compound that features a magnesium atom bonded to a butyl group and an iodine atom. This compound is part of the broader class of organomagnesium compounds, which are widely used in organic synthesis due to their reactivity and versatility. The presence of both the butyl group and the iodine atom in the molecule makes it a valuable reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium, butyliodo- can be synthesized through the reaction of butyl iodide with magnesium metal in an appropriate solvent, typically an ether such as diethyl ether or tetrahydrofuran (THF). The reaction proceeds as follows:
C4H9I+Mg→C4H9MgI
This reaction is typically carried out under an inert atmosphere to prevent the magnesium from reacting with moisture or oxygen. The magnesium metal is often activated by the addition of a small amount of iodine or 1,2-dibromoethane to initiate the reaction .
Industrial Production Methods
On an industrial scale, the production of magnesium, butyliodo- follows similar principles but is optimized for larger quantities. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yields and purity. The use of continuous flow reactors can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium, butyliodo- undergoes several types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Substitution Reactions: It can participate in halogen-metal exchange reactions.
Reduction Reactions: It can reduce certain organic compounds.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones as substrates, with the reaction carried out in an ether solvent.
Substitution Reactions: Often involves halogenated compounds, with the reaction facilitated by the presence of a catalyst or under specific temperature conditions.
Reduction Reactions: May involve the use of additional reducing agents or specific reaction conditions to achieve the desired reduction.
Major Products Formed
Alcohols: Formed from the nucleophilic addition to carbonyl compounds.
Organomagnesium Halides: Formed from halogen-metal exchange reactions.
Reduced Organic Compounds: Formed from reduction reactions.
Aplicaciones Científicas De Investigación
Magnesium, butyliodo- has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in the formation of carbon-carbon bonds.
Pharmaceuticals: Employed in the synthesis of complex drug molecules.
Materials Science: Utilized in the preparation of advanced materials with specific properties.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions
Mecanismo De Acción
The mechanism of action of magnesium, butyliodo- involves the transfer of the butyl group to a substrate, facilitated by the magnesium atom. This transfer can occur through nucleophilic addition, substitution, or reduction mechanisms, depending on the nature of the substrate and the reaction conditions. The magnesium atom acts as a Lewis acid, stabilizing the transition state and facilitating the reaction .
Comparación Con Compuestos Similares
Similar Compounds
Magnesium, methyl-: Similar in reactivity but with a methyl group instead of a butyl group.
Magnesium, ethyl-: Features an ethyl group, offering different reactivity and selectivity.
Magnesium, phenyl-: Contains a phenyl group, providing unique reactivity in aromatic substitution reactions
Uniqueness
Magnesium, butyliodo- is unique due to the presence of the butyl group, which offers a balance between reactivity and steric hindrance. This makes it particularly useful in reactions where a longer carbon chain is beneficial, such as in the synthesis of larger organic molecules.
Propiedades
Número CAS |
1889-20-9 |
|---|---|
Fórmula molecular |
C4H9IMg |
Peso molecular |
208.32 g/mol |
Nombre IUPAC |
magnesium;butane;iodide |
InChI |
InChI=1S/C4H9.HI.Mg/c1-3-4-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
HJMSAAPFKZYBSQ-UHFFFAOYSA-M |
SMILES canónico |
CCC[CH2-].[Mg+2].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



